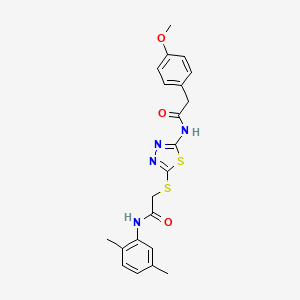

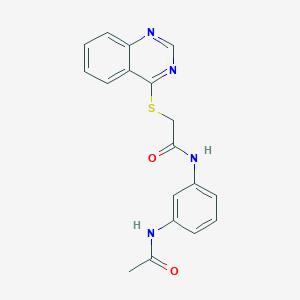

![molecular formula C23H15F2N5OS B2916947 2-[[4-(3,4-Difluoroanilino)quinazolin-2-yl]sulfanylmethyl]pyrido[1,2-a]pyrimidin-4-one CAS No. 896698-65-0](/img/structure/B2916947.png)

2-[[4-(3,4-Difluoroanilino)quinazolin-2-yl]sulfanylmethyl]pyrido[1,2-a]pyrimidin-4-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Quinazolinones represent an important scaffold in medicinal chemistry with diverse biological activities . They possess a wide range of bioactivities such as antimalarial, anticancer, antimicrobial, antifungal, antiviral, antiprotozoan, anti-inflammatory, diuretic, muscle relaxant, antitubercular, antidepressant, anticonvulsant, acaricidal, weedicide, and many other biological activities .

Synthesis Analysis

Quinazolinones can be synthesized using various methods . For instance, two series of 2-substituted quinazolin-4(3H)-ones were synthesized and evaluated for their antioxidant properties .Molecular Structure Analysis

The molecular structure of quinazolinones can be confirmed by spectral and elemental analysis .Chemical Reactions Analysis

Quinazolinones can participate in various chemical reactions. For example, they can interact with the cell wall and DNA structures .Physical And Chemical Properties Analysis

The physical and chemical properties of quinazolinones can be influenced by the substituents at different positions of the quinazolinone ring .Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

- Synthetic Approaches : Research has developed methods for the synthesis of quinazolin-4(3H)-ones and related compounds, which are valuable for creating a variety of bioactive molecules. For example, methods involving amidine arylation have been applied for synthesizing substituted quinazolin-4(3H)-ones, showcasing the versatility of these compounds in drug development processes (Li et al., 2013).

- Chemical Modifications : The structural modification of quinazolinones through sulfonylation and N- to O-sulfonyl migration offers insights into the chemical versatility and reactivity of these compounds, opening pathways for the development of novel therapeutic agents (Mertens et al., 2013).

Biological Activity and Potential Therapeutic Applications

- Anticancer Properties : Studies have explored the cytotoxic and pro-apoptotic activities of pyrimidin-2,4-diamine derivatives, indicating the potential of these compounds in cancer therapy. Structural relationships between quinazolin-2,4-diamine, and pyrido[2,3-d]pyrimidine derivatives have been investigated to optimize their anti-tumoral effects (Font et al., 2011).

- Anti-inflammatory Activity : The synthesis of novel quinazolin-4-one derivatives has been associated with anti-inflammatory activity, suggesting their utility in developing treatments for inflammation-related disorders (Kumar & Rajput, 2009).

Mecanismo De Acción

Target of Action

Quinazoline and quinazolinone derivatives, which are part of the compound’s structure, have been known to exhibit a wide range of biological activities . They are building blocks for about 150 naturally occurring alkaloids with a broad range of biological activity .

Mode of Action

Quinazoline and quinazolinone derivatives have been reported to exhibit various biological activities, including sedative hypnotics, antibacterial, anti-inflammatory, analgesic, antipsychotic, antifungal, antimalarial, anticonvulsant, anti-parkinsonism, and anticancer activities . The compound’s interaction with its targets and the resulting changes would depend on the specific biological activity it exhibits.

Biochemical Pathways

Quinazoline and quinazolinone derivatives have been reported to affect a wide range of biochemical pathways due to their diverse biological activities . The downstream effects would depend on the specific biological activity exhibited by the compound.

Pharmacokinetics

The pharmacokinetic properties of quinazoline and quinazolinone derivatives have been studied extensively, and these properties would likely influence the bioavailability of the compound .

Result of Action

Given the diverse biological activities of quinazoline and quinazolinone derivatives, the compound could potentially have a wide range of molecular and cellular effects .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. It’s worth noting that the synthesis of quinazolinone derivatives has been reported to be efficient, inexpensive, and easy to operate, which could potentially influence the compound’s action and stability .

Direcciones Futuras

Propiedades

IUPAC Name |

2-[[4-(3,4-difluoroanilino)quinazolin-2-yl]sulfanylmethyl]pyrido[1,2-a]pyrimidin-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H15F2N5OS/c24-17-9-8-14(11-18(17)25)27-22-16-5-1-2-6-19(16)28-23(29-22)32-13-15-12-21(31)30-10-4-3-7-20(30)26-15/h1-12H,13H2,(H,27,28,29) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWXVNJORNWTDJB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NC(=N2)SCC3=CC(=O)N4C=CC=CC4=N3)NC5=CC(=C(C=C5)F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H15F2N5OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

447.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

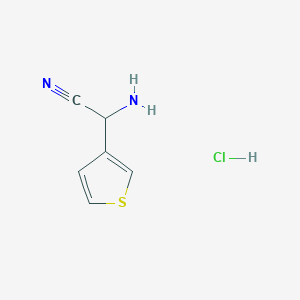

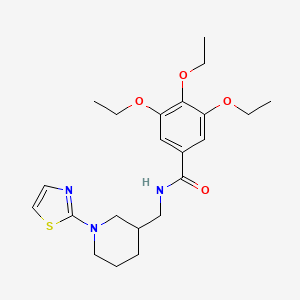

![4-[[2-(Piperidine-1-carbonyl)morpholin-4-yl]methyl]benzonitrile](/img/structure/B2916865.png)

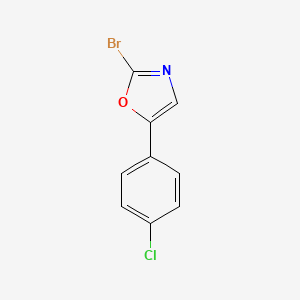

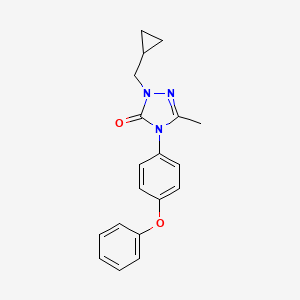

![4-fluoro-2-methyl-N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide](/img/structure/B2916867.png)

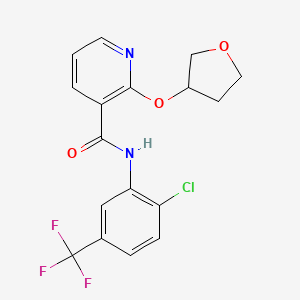

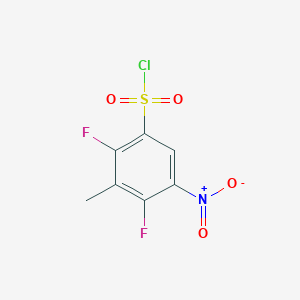

![N-(4-chloro-2-fluorophenyl)-2-((3-(thiophen-2-yl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2916871.png)

![Oxazole,2-[(1S)-7'-[bis(3,5-dimethylphenyl)phosphino]-2,2',3,3'-tetrahydro-1,1'-spirobi[1H-inden]-7-YL]-4,5-dihydro-4-(phenylmethyl)-,(4S)-](/img/structure/B2916878.png)

![1-(4-chlorophenyl)-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)cyclopentanecarboxamide](/img/structure/B2916884.png)